2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzoxazole ring attached to a sulfanyl group and a methoxyphenyl ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Formation of Ethanone Moiety: The ethanone moiety can be introduced through Friedel-Crafts acylation reactions using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzoxazole ring and methoxyphenyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The sulfanyl group and methoxyphenyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylthio)acetophenone: Similar structure with a thioether linkage.
2-(1,3-Benzoxazol-2-ylsulfanyl)benzaldehyde: Contains a benzaldehyde moiety instead of ethanone.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-hydroxyphenyl)ethanone: Contains a hydroxyphenyl group instead of methoxyphenyl.
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone is unique due to the presence of both the benzoxazole ring and the methoxyphenyl ethanone moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13NO3S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-19-12-8-6-11(7-9-12)14(18)10-21-16-17-13-4-2-3-5-15(13)20-16/h2-9H,10H2,1H3 |
InChI Key |
MICONSZIEWPVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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